2H-1,4-Ethanoquinolin-3(4H)-one

Description

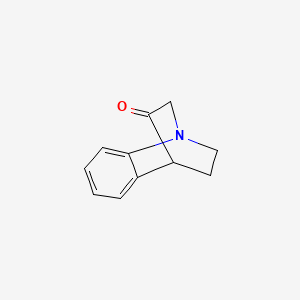

2H-1,4-Ethanoquinolin-3(4H)-one is a heterocyclic compound featuring a quinoline core modified with an ethano bridge. Its molecular formula is C10H9NO (corrected from "CuHuNO" in ), with a molecular weight of 173 g/mol and CAS number 24562-79-6 .

Properties

IUPAC Name |

1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-7-12-6-5-9(11)8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOVMBWMZREDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(=O)C1C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303221 | |

| Record name | 2H-1,4-Ethanoquinolin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24562-79-6 | |

| Record name | 2H-1,4-Ethanoquinolin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24562-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Ethanoquinolin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Ethanoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents such as alkyl halides.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

2H-1,4-Ethanoquinolin-3(4H)-one, also known by its chemical formula , features a quinoline skeleton that contributes to its biological activity. The compound's structure allows for various modifications that enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance, a case study demonstrated that specific derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable study reported that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Effects

There is emerging evidence regarding the neuroprotective effects of this compound. Research indicates that it may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Pesticidal Properties

In agricultural research, this compound has been evaluated for its effectiveness as a pesticide. Studies show that the compound can deter pest infestations in crops while being less harmful to beneficial insects compared to conventional pesticides . This dual action makes it a promising candidate for integrated pest management.

Fertilization Enhancement

The compound has also been studied for its role in enhancing the efficacy of fertilizers. Research indicates that when used in conjunction with organic fertilizers, this compound can improve nutrient uptake in plants, leading to better growth and yield .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics.

-

Cancer Cell Line Research :

- In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

-

Agricultural Field Trials :

- Field trials assessing the use of this compound as a biopesticide showed a reduction in pest populations by up to 60%, alongside an increase in crop yield by approximately 20% compared to untreated controls.

Mechanism of Action

The mechanism by which 2H-1,4-Ethanoquinolin-3(4H)-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

2H-1,4-Ethanoquinolin-3(4H)-one vs. 2H-1,4-Benzothiazin-3(4H)-one and 2H-1,4-Benzoxazin-3(4H)-one

- Core Structure: Ethanoquinolinone: Contains a quinoline ring fused with an ethano bridge. Benzothiazinone: Features a benzene ring fused to a thiazine ring (one sulfur and one nitrogen atom) . Benzoxazinone: Comprises a benzene ring fused to an oxazine ring (one oxygen and one nitrogen atom) .

- Key Substituents: Ethanoquinolinone’s ethano bridge differentiates it from benzothiazinones and benzoxazinones, which often have alkyl, aryl, or functional groups (e.g., propanolamine) at the 2-position to enhance bioactivity .

Biological Activity

2H-1,4-Ethanoquinolin-3(4H)-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, highlighting its antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a fused quinoline structure that contributes to its biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antibacterial Activity : Exhibits significant inhibition against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrates effectiveness against several pathogenic fungi.

- Antiviral Potential : Preliminary studies suggest potential antiviral properties.

The antibacterial mechanism is primarily attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.

Case Studies

- Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the agar dilution method.

- Results showed MIC values ranging from 8 to 32 µg/mL , indicating moderate to strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC: 0.125–0.5 µg/mL) .

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 16 | Higher |

| Escherichia coli | 32 | Higher |

- Broad-Spectrum Activity :

Efficacy Against Fungi

The antifungal properties of this compound were assessed against various phytopathogenic fungi.

Research Findings

- In Vitro Studies :

| Fungal Strain | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium culmorum | 200 | 100 |

| Botrytis cinerea | 200 | 100 |

| N-acetyl derivative | 100 | 100 |

Summary of Findings

The biological activity of this compound is promising, particularly in its antibacterial and antifungal applications. The compound shows significant potential as a lead structure for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.